molecular formula C15H18FN5O B2894337 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1797978-18-7

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2894337
CAS No.: 1797978-18-7
M. Wt: 303.341
InChI Key: CTUOWZWOZJLJCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas, including those related to the compound , demonstrate the ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding processes. Such compounds are synthesized through reactions involving aminopyridines and various isocyanates. The study of these ureas unveils their potential in forming robust, sheetlike, sextuply hydrogen-bonded complexes, highlighting their utility as building blocks for self-assembly and primitive mimicry of peptide transitions, which could have implications in nanotechnology and materials science (Corbin et al., 2001).

Strong Dimerization via Quadruple Hydrogen Bonding

Ureidopyrimidones, closely related to the queried compound, show significant dimerization in both solid state and solution through a quadruple hydrogen bonding mechanism. This property indicates their potential as modular components in the design of supramolecular structures, which could be explored further for applications in molecular recognition and assembly processes (Beijer et al., 1998).

Synthesis and Biological Evaluation of Pyridine Derivatives

Research on isoxazole derivatives bearing triazole moiety, including synthesis from dimethylamino precursors, showcases the potential of these compounds in pharmacological contexts. While this includes the exploration of anti-hepatic cancer and antimicrobial effects, the foundational chemistry offers insights into broader applications in medicinal chemistry and drug design (Hassan et al., 2019).

Synthesis and Characterization of New Polyureas

The preparation and structural elucidation of polyureas based on dimethylamino phenyl derivatives, such as those related to the compound , highlight their potential in polymer science. These materials exhibit unique properties that could be leveraged in developing advanced materials with specific mechanical, thermal, or chemical resistances (Mallakpour & Raheno, 2003).

Mechanistic Studies in Chemistry of Urea Derivatives

Research into the reactions of urea derivatives with pentane-2,4-dione demonstrates the complex mechanisms through which heterocyclic compounds can be synthesized, including hydroxypyrimidines. Such studies provide a deeper understanding of the chemical properties and reactions of urea derivatives, which could inform their use in chemical synthesis, catalysis, and material science (Butler & Leitch, 1976).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its properties .

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-10-8-14(21(2)3)20-13(18-10)9-17-15(22)19-12-7-5-4-6-11(12)16/h4-8H,9H2,1-3H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUOWZWOZJLJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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